![molecular formula C18H25N3O4 B2426608 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea CAS No. 877640-94-3](/img/structure/B2426608.png)

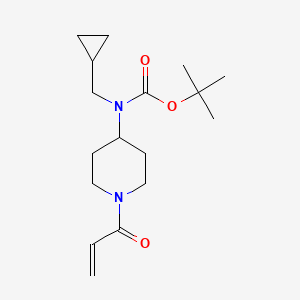

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Properties

Research on compounds related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea has shown significant antioxidant properties. Malmström et al. (2001) explored the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, which are structurally related to the compound . They found these compounds exhibit a range of antioxidant activities, including the inhibition of stimulated lipid peroxidation and reactive oxygen species scavenging abilities (Malmström et al., 2001).

Antimicrobial Potential

Several studies have highlighted the antimicrobial potential of compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea. For example, Khalil et al. (2010) synthesized new N-substituted imide derivatives starting from dibenzobarrelene and tested them for antimicrobial activity (Khalil et al., 2010). Their research contributes to understanding the potential use of such compounds in combating bacterial infections.

Catalytic and Synthetic Applications

The compound's relevance extends to synthetic chemistry as well. Choudhary et al. (2018) discussed the one-pot synthesis of chiral tetracyclic compounds under metal-free conditions, where derivatives similar to the compound of interest were used. These findings are significant for the development of new synthetic pathways and catalysts in organic chemistry (Choudhary et al., 2018).

Pharmacological Applications

The compound and its derivatives have shown promise in pharmacology. For instance, Jiang and Hansen (2011) found that isatin 1,2,3-triazoles, structurally related to the compound , act as potent inhibitors against caspase-3, an enzyme involved in apoptosis. This suggests potential therapeutic applications in diseases where caspase-3 plays a crucial role (Jiang & Hansen, 2011).

properties

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-2-3-4-7-19-18(23)20-13-10-17(22)21(12-13)14-5-6-15-16(11-14)25-9-8-24-15/h5-6,11,13H,2-4,7-10,12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHIRLSITBVPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)

![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)

![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide](/img/structure/B2426546.png)

![Tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate](/img/structure/B2426548.png)